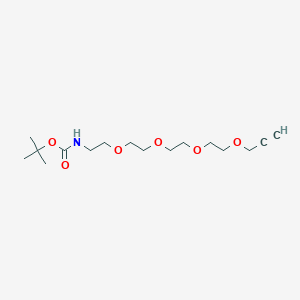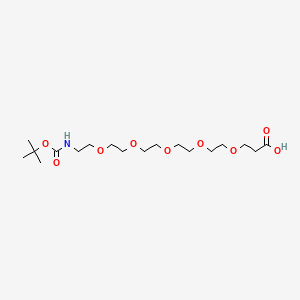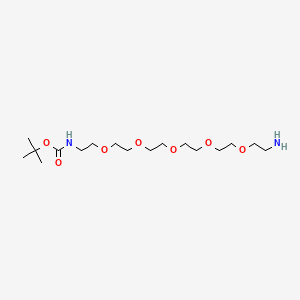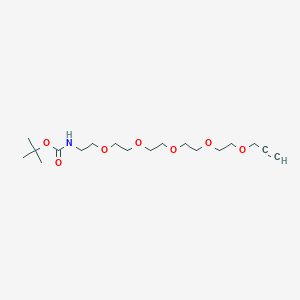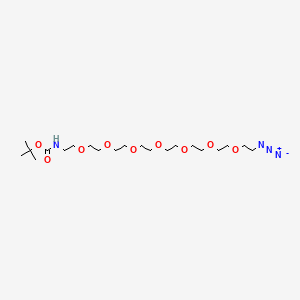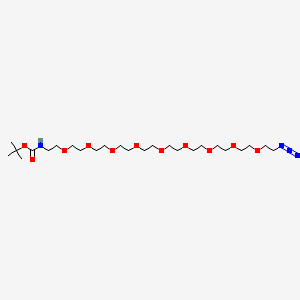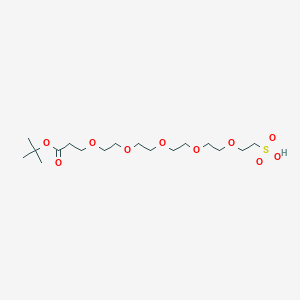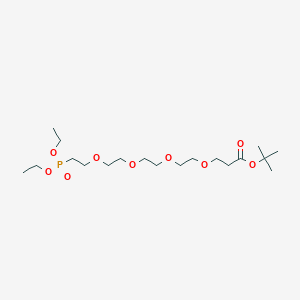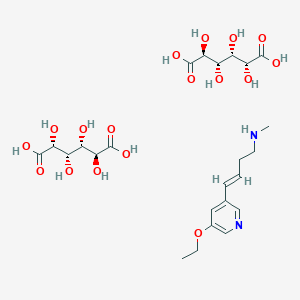
四环素
描述
Tetracycline is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of actinobacteria . It is used to treat many different bacterial infections of the skin, intestines, respiratory tract, urinary tract, genitals, lymph nodes, and other body systems . It is often used in treating severe acne, or sexually transmitted diseases such as syphilis, gonorrhea, or chlamydia .
Synthesis Analysis
Tetracyclines and tetracycline analogues are prepared by a convergent, single-step Michael−Claisen condensation of AB precursor 1 or 2 with D-ring precursors of wide structural variability, followed by removal of protective groups . The AB plus D strategy for tetracycline synthesis by C-ring construction is shown to be robust across a range of different carbocyclic and heterocyclic D-ring precursors .
Molecular Structure Analysis
The molecular formula of Tetracycline is C22H24N2O8 . The IUPAC name is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide . The molecular weight is 444.4 g/mol .
Chemical Reactions Analysis
The extraction and cleanup of commonly used tetracyclines (oxytetracycline, tetracycline, chlortetracycline, and doxycycline) from sample matrix, and their subsequent determination via liquid chromatography can be problematic . Many manuscripts report on various challenges encountered when developing a method for tetracycline antibiotics determination .
Physical And Chemical Properties Analysis
The physical properties of Tetracycline include a melting point of 170-173°C (with decomposition) . The chemical properties include its molecular formula C22H24N2O8 and a molecular weight of 444.4 g/mol .
科学研究应用
Broad-Spectrum Antibiotic
Tetracyclines are among the first broad-spectrum antibiotics that are well-tolerated and easy to administer . They are effective against a wide range of microorganisms .
Treatment of Infectious Diseases
Tetracycline can be used to treat various infectious diseases such as plague, cholera, typhoid, syphilis, Legionnaire’s disease, and anthrax .
Treatment of Vector-Borne Diseases
Tetracycline is also used to treat vector-borne diseases like malaria, Lyme disease, Rocky Mountain spotted fever, and leprosy .
Resistance Study
The study of Tetracycline resistance is crucial in the field of microbiology. The emergence of Tetracycline-resistant bacteria limits the use of these agents in treatment .
Molecular Biology Research
Tetracycline plays a significant role in molecular biology research. The genes that code for energy-dependent efflux of tetracyclines or for a protein that protects bacterial ribosomes from the action of tetracyclines are of particular interest .
Development of New Antibiotics
The structure of Tetracycline has inspired chemists in the pharmaceutical industry to discover novel and highly active tetracyclines .
Long-Term Treatment Study
Studies are being conducted to determine whether patients taking long-term treatment with subtherapeutic doses of Tetracycline are at greater risk of developing infections with Tetracycline-resistant bacteria .
作用机制
Target of Action
Tetracycline, a broad-spectrum polyketide antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell . Tetracycline also binds to some extent to the bacterial 50S ribosomal subunit .
Mode of Action
Tetracycline exerts its bacteriostatic effect by binding reversibly to the bacterial 30S ribosomal subunit . This binding prevents the incoming aminoacyl tRNA from attaching to the ribosome acceptor site, thereby interfering with protein synthesis . In addition, tetracycline may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by tetracycline is protein synthesis. By binding to the 30S ribosomal subunit, tetracycline inhibits the growth of the peptide chain, disrupting the protein synthesis process . This disruption affects various downstream effects, including the growth and replication of bacteria .
Pharmacokinetics
Tetracyclines, including tetracycline, can be categorized into three groups based on their pharmacokinetic properties . Tetracycline belongs to the oldest group (Group 1), characterized by poor absorption after food intake . The pharmacokinetics of tetracycline involve absorption, distribution, metabolism, and excretion (ADME). The specifics of these processes can vary depending on factors such as dosage, route of administration, and individual patient characteristics .
Result of Action
The primary result of tetracycline’s action is the inhibition of bacterial growth, making it a bacteriostatic antibiotic . By preventing protein synthesis, tetracycline disrupts essential biological processes within the bacterial cell, leading to a halt in bacterial growth and replication . This effect is seen in a wide range of gram-positive and gram-negative bacteria, as well as several intracellular bacterial pathogens .
Action Environment
The action of tetracycline can be influenced by various environmental factors. For instance, the presence of tetracycline in the environment can lead to the development of antibiotic-resistant microorganisms . This resistance can pose a significant challenge to the efficacy of tetracycline and other antibiotics . Furthermore, the environmental presence of tetracycline can have detrimental effects on aquatic and terrestrial biodiversity . Therefore, understanding and managing the environmental impact of tetracycline is crucial for maintaining its efficacy and minimizing ecological harm .
安全和危害
未来方向
The tetracycline antibiotic class has acquired new valuable members due to the optimisation of the chemical structure . The first modern tetracycline introduced into therapy was tigecycline, followed by omadacycline, eravacycline, and sarecycline (the third generation) . This class of antibiotics continues to arouse the interest of researchers .
属性
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMGUDVXFXRIG-WESIUVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-75-5 (mono-hydrochloride) | |
| Record name | Tetracycline [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023645 | |
| Record name | Tetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Tetracycline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
YELLOW, ODOLESS POWDER. SPARINGLY SOL IN H2O; SLIGHTLY IN ETHANOL /PHOSPHATE COMPLEX/, Freely sol in water, sol in methanol, ethanol. Insol in ether, hydrocarbons. /Hydrochloride/, 1 G IN ABOUT 2500 ML H2O & ABOUT 50 ML ALCOHOL; FREELY SOL IN DIL HCL & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER, Practically insoluble in chloroform and ether, very slightly soluble in water, slightly soluble in alcohol, very soluble in dilute hydrochloric acid and alkali hydroxide solutions., In water, 231 mg/l at 25 °C. | |
| Record name | Tetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRACYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3188 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis., TETRACYCLINES ARE THOUGHT TO INHIBIT PROTEIN SYNTH BY BINDING SPECIFICALLY TO 30 S RIBOSOMES AND PREVENTING ACCESS OF AMINOACYL TRNA TO... MRNA-RIBOSOME COMPLEX. /TETRACYCLINES/, ... IT IS POSSIBLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, TETRACYCLINE COMBINES WITH CELLULAR & INTRACELLULAR MATERIAL TO FORM A FLUOROPHORE WHICH UNDER UV LIGHT GLOWS WITH YELLOW-GOLD FLUORESCENCE. THE FLUOROPHORE REMAINS IN BONE FOR MANY MO., PHOTOALLERGIC REACTIONS ARE BELIEVED TO RESULT FROM LIGHT ENERGY ACTING ON OR ALTERING DRUG & SKIN PROTEINS IN SUCH MANNER AS TO FORM AN ANTIGEN. THESE ERUPTIONS REQUIRE PREVIOUS CONTACT WITH OFFENDING SUBSTANCE, ARE NOT DOSE-RELATED, & EXHIBIT CROSS-SENSITIVITY WITH CHEM RELATED COMPD. /TETRACYCLINES/, For more Mechanism of Action (Complete) data for TETRACYCLINE (6 total), please visit the HSDB record page. | |
| Record name | Tetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRACYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3188 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tetracycline | |
Color/Form |
YELLOW CRYSTALLINE POWDER, Yellow, crystalline powder | |
CAS RN |
60-54-8 | |
| Record name | Tetracycline [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8VB5M810T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRACYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3188 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-5 °C, Melting point: 175-177 °C /Tetracycline dihydrate/, Melting point: 220-223 °C /Tetracycline hydrochloride/ | |
| Record name | Tetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRACYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3188 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How does tetracycline interact with its target and what are the downstream effects?
A1: Tetracycline exerts its antibacterial activity by binding to the bacterial ribosome, specifically at the 30S ribosomal subunit [, ]. This binding interferes with the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis and halting bacterial growth [, ].
Q2: Can you provide some structural characterization of tetracycline?
A2: Tetracycline is a yellow, crystalline compound with the molecular formula C22H24N2O8 and a molecular weight of 444.44 g/mol. The molecule features a tetracyclic naphtacene carboxamide ring system [, ]. Spectroscopic studies, including FT-IR and UV-Vis, have been employed to characterize the compound and investigate potential changes in its structural properties upon various treatments [].
Q3: How does the structure of tetracycline relate to its activity?
A3: The carboxamide group at the C2 position of the tetracycline molecule is essential for its transport into bacterial cells []. Modifications to the tetracycline structure can significantly alter its activity, potency, and selectivity [].
Q4: Are there any studies on the stability of tetracycline?
A4: Yes, studies have explored the stability of tetracycline hydrochloride under various conditions. One study investigated the effect of biofield treatment on chloramphenicol and tetracycline hydrochloride using FT-IR spectroscopy, suggesting that the treatment might enhance the chemical stability of both drugs []. Another study examined the release kinetics of 25% tetracycline hydrochloride-loaded ethylene vinyl acetate fibers, revealing a considerable decrease in the amount of biologically active tetracycline remaining in the fibers over time [].
Q5: Are there alternative compounds to tetracycline?
A5: Yes, other antibiotics, like macrolides and quinolones, can be used as alternatives to tetracycline []. The choice of treatment depends on factors such as the specific bacterial infection, resistance patterns, and patient-specific considerations [, ].
Q6: What analytical methods are employed to study tetracycline?
A6: Various analytical methods are used to characterize, quantify, and monitor tetracycline. These include:
- High-Performance Liquid Chromatography (HPLC): This method is commonly used to separate and quantify tetracycline and its analogs in various matrices, including honey, milk, and pharmaceutical formulations [, , , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the determination of tetracycline residues in complex matrices like honey [].
- Ultra-Performance Liquid Chromatography (UPLC): This method provides rapid and efficient separation of tetracycline for analysis, as demonstrated in a study evaluating water-flow variation and tetracycline hydrochloride administration in swine [].
- Spectrophotometry: This method, often coupled with derivatization techniques like diazotization, can be used to quantify tetracycline hydrochloride in pharmaceutical formulations [].
- Agar Diffusion Inhibition Assay: This microbiological method assesses the biological activity of tetracycline, for example, in drug-loaded fibers [].
Q7: What are the mechanisms of resistance to tetracycline?
A7: Bacteria can develop resistance to tetracycline through several mechanisms:
- Efflux Pumps: Bacteria can acquire genes encoding efflux pumps, such as TetA(P) from Clostridium perfringens, which actively transport tetracycline out of the cell, reducing its intracellular concentration [].
- Ribosome Protection Proteins: These proteins, like TetM and TetO, can bind to the ribosome and displace tetracycline from its binding site, allowing protein synthesis to continue [].
- Mutations in Ribosomal RNA: Mutations in the 16S rRNA genes, particularly in the primary tetracycline binding pocket (Tet-1 site), can reduce the binding affinity of tetracycline to the ribosome, conferring decreased susceptibility [].
Q8: How prevalent is tetracycline resistance?
A8: The prevalence of tetracycline resistance varies depending on the bacterial species, geographic location, and antibiotic usage patterns. Studies have reported a high prevalence of tetracycline resistance genes, such as tetA and tetB, in Escherichia coli isolates from broiler chickens []. Additionally, resistance to tetracycline is a concern in Staphylococcus aureus [].
Q9: Are there any strategies to overcome tetracycline resistance?
A9: Researchers are exploring various strategies to combat tetracycline resistance:
- Combination Therapy: Using tetracycline in combination with other antibiotics, such as rifampicin, can enhance its activity against resistant strains [].
- Drug Delivery Systems: Novel drug delivery systems, such as encapsulation in cyclodextrins, are being explored to improve the bioavailability and efficacy of tetracycline [].
Q10: What is the environmental impact of tetracycline?
A10: Tetracycline, like other antibiotics, can enter the environment through wastewater and agricultural runoff, potentially contributing to the spread of antibiotic resistance genes []. Studies have investigated the use of UV light disinfection to degrade tetracycline in wastewater effluents []. Other research focuses on using porous graphitic biochar for the adsorption and removal of tetracycline from aqueous solutions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



